An In-depth Technical Guide to 2-Amino-4,5-dimethylnicotinic Acid: A Predictive Approach
An In-depth Technical Guide to 2-Amino-4,5-dimethylnicotinic Acid: A Predictive Approach
Notice to the Reader: The following technical guide addresses the chemical structure and properties of 2-Amino-4,5-dimethylnicotinic acid. It is critical to note that this compound is not extensively documented in publicly available scientific literature or commercial catalogs. Consequently, this guide employs a predictive and extrapolative methodology. The well-characterized analog, 2-Amino-4-methylnicotinic acid , serves as a foundational reference. All properties, spectra, and protocols for the target compound are theoretical predictions based on established principles of physical organic chemistry and known data from structurally similar molecules. This document is intended to guide research and development efforts, not to serve as a definitive record of established experimental values.
Introduction and Rationale for a Predictive Framework
In the landscape of drug discovery and materials science, substituted nicotinic acid derivatives are a cornerstone scaffold, valued for their versatile biological activities and synthetic accessibility. While many analogs have been thoroughly investigated, 2-Amino-4,5-dimethylnicotinic acid remains an uncharted entity. This guide seeks to bridge this knowledge gap by constructing a robust, theoretical profile of the molecule.
As a Senior Application Scientist, the imperative is to blend established data with causal, first-principles reasoning. By anchoring our predictions to the experimentally verified data of 2-Amino-4-methylnicotinic acid, we can logically deduce the influence of an additional methyl group at the C5 position. This additional substituent is expected to modulate key physicochemical properties, including lipophilicity, solubility, and basicity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. This document provides researchers and drug development professionals with a comprehensive, albeit predictive, starting point for the synthesis, characterization, and potential application of this novel compound.
Molecular Structure and Chemical Identifiers
The foundational step in understanding a molecule is to define its structure and nomenclature. Below is a comparison between the reference compound, 2-Amino-4-methylnicotinic acid, and the target compound, 2-Amino-4,5-dimethylnicotinic acid.
| Identifier | 2-Amino-4-methylnicotinic acid (Reference) | 2-Amino-4,5-dimethylnicotinic acid (Predicted) |
| IUPAC Name | 2-amino-4-methylpyridine-3-carboxylic acid[1] | 2-amino-4,5-dimethylpyridine-3-carboxylic acid |
| Synonyms | 2-Amino-4-methyl-3-pyridinecarboxylic acid | 2-Amino-4,5-dimethyl-3-pyridinecarboxylic acid |
| CAS Number | 38076-82-3[1][2][3][4] | Not Assigned |
| Molecular Formula | C₇H₈N₂O₂[1][2][4] | C₈H₁₀N₂O₂ |
| Molecular Weight | 152.15 g/mol [1][2][4] | 166.18 g/mol |
| Canonical SMILES | CC1=C(C(=NC=C1)N)C(=O)O[1] | CC1=C(C(=C(C=N1)N)C)C(=O)O |
| InChI Key | VLGIIWGQCIFWPV-UHFFFAOYSA-N[1] | (Predicted) |
The addition of a methyl group at the C5 position increases the molecular weight and is expected to alter the electronic and steric environment of the pyridine ring.
Predicted Physicochemical Properties
The introduction of a second methyl group is predicted to have a measurable impact on the compound's physical and chemical properties. The following table contrasts the known properties of the reference compound with the predicted properties of the target molecule, with justifications provided for the predictions.
| Property | 2-Amino-4-methylnicotinic acid (Reference) | 2-Amino-4,5-dimethylnicotinic acid (Predicted) | Justification for Prediction |
| Physical State | Crystalline solid[5] | Crystalline solid | Similar substituted pyridines are typically crystalline solids at room temperature. |
| Melting Point (°C) | Data not available | >200 (decomposes) | Amino acids generally have high melting points and tend to decompose upon heating.[5][6] The additional methyl group may slightly alter the crystal lattice energy, but the overall high melting point characteristic is expected to be retained. |
| Solubility | Soluble in water[5] | Moderately soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The additional nonpolar methyl group will increase the hydrophobic character, likely decreasing aqueous solubility compared to the mono-methylated analog. |
| pKa₁ (Carboxylic Acid) | ~2-3 | ~2-3.5 | The electronic effect of a second methyl group (weakly electron-donating) on the acidity of the distant carboxylic acid is expected to be minimal. |
| pKa₂ (Pyridinium N) | Data not available | ~5-6 | The electron-donating methyl groups will increase the electron density on the pyridine ring, making the ring nitrogen more basic (higher pKa) compared to unsubstituted 2-aminonicotinic acid. |
| logP (Octanol/Water) | 0.9 (Computed)[1] | ~1.4 | The addition of a methyl group typically increases the logP value by approximately 0.5 units, indicating increased lipophilicity. |
Proposed Synthetic Pathway
While no specific synthesis for 2-Amino-4,5-dimethylnicotinic acid is documented, a plausible route can be designed based on established methodologies for related nicotinic acids, such as the synthesis of 2-aminonicotinic acid from quinoline or the modification of substituted pyridines.[7][8] A logical approach would start from a commercially available, appropriately substituted pyridine derivative.
A proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 2-Amino-4,5-dimethylnicotinic acid.
Step-by-Step Experimental Protocol (Proposed):
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Step 1: Oxidation of 2,3-Lutidine.
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Dissolve 2,3-lutidine in a suitable solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction with an aqueous solution of sodium sulfite, followed by a sodium bicarbonate wash to remove excess acid.
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Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Lutidine N-oxide.
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Step 2: Nitration of 2,3-Lutidine N-oxide.
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Carefully add 2,3-Lutidine N-oxide to a mixture of fuming sulfuric acid and nitric acid at 0 °C.
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Heat the mixture cautiously to 90 °C and maintain for 2-3 hours.
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Cool the reaction mixture and pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH) to precipitate the product.
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Filter, wash with cold water, and dry to obtain 4-Nitro-2,3-lutidine N-oxide.
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-
Step 3 & 4: Reduction and Deoxygenation.
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The reduction of the nitro group and deoxygenation of the N-oxide can sometimes be achieved in a single step using catalytic hydrogenation (e.g., H₂, Pd/C) or more classical methods. Alternatively, a two-step process is more controlled.
-
Reduce the nitro group using a reducing agent like iron powder in acetic acid or stannous chloride to yield 4-Amino-2,3-lutidine N-oxide.
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Deoxygenate the N-oxide using a reagent such as phosphorus trichloride (PCl₃) in a chlorinated solvent to yield 4-Amino-2,3-lutidine.
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-
Step 5: Regioselective Bromination.
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Dissolve 4-Amino-2,3-lutidine in a solvent like acetonitrile.
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Add N-Bromosuccinimide (NBS) and stir at room temperature. The amino group directs bromination to the ortho position (C5).
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Monitor the reaction by TLC. Upon completion, remove the solvent and purify by column chromatography to isolate 4-Amino-5-bromo-2,3-lutidine.
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-
Step 6: Cyanation.
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In a reaction vessel, combine 4-Amino-5-bromo-2,3-lutidine with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP.
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Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 140-160 °C for several hours (Rosenmund-von Braun reaction).
-
Cool the reaction, pour into an aqueous solution of ferric chloride and HCl to break down the copper complex, and then neutralize.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify to yield 4-Amino-5-cyano-2,3-lutidine.
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-
Step 7: Hydrolysis to Carboxylic Acid.
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Reflux the 4-Amino-5-cyano-2,3-lutidine in concentrated aqueous hydrochloric acid. This will hydrolyze the nitrile group to a carboxylic acid and, through a rearrangement, place the amino group at the C2 position.
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Cool the solution and adjust the pH to the isoelectric point (predicted to be around 4-5) to precipitate the zwitterionic product.
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Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to yield the final product, 2-Amino-4,5-dimethylnicotinic acid.
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Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation. The following are predicted key features for 2-Amino-4,5-dimethylnicotinic acid.
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¹H NMR (in DMSO-d₆):
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Aromatic Proton: A singlet is expected for the C6-H proton, likely in the range of 7.5-8.0 ppm.
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Amine Protons: A broad singlet corresponding to the two NH₂ protons, likely around 6.0-7.0 ppm.
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Methyl Protons: Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃), expected in the range of 2.2-2.6 ppm.
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Carboxylic Acid Proton: A very broad singlet for the COOH proton, typically downfield (>12 ppm), which may be exchangeable with D₂O.
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-
¹³C NMR (in DMSO-d₆):
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Carbonyl Carbon: A signal for the COOH carbon around 165-175 ppm.
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Aromatic Carbons: Six distinct signals for the pyridine ring carbons. The C2 carbon bearing the amino group would be significantly upfield, while the C3 carbon bearing the carboxyl group would be downfield.
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Methyl Carbons: Two signals in the aliphatic region (15-25 ppm) for the two methyl carbons.
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FT-IR (KBr Pellet):
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O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.
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N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine N-H stretches.
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C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.
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C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
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Potential Biological Activity and Applications in Drug Development
Substituted aminonicotinic acids are privileged scaffolds in medicinal chemistry. While the specific activity of 2-Amino-4,5-dimethylnicotinic acid is unknown, we can infer potential applications based on its structural features and the activities of related molecules.
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Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. This compound could serve as a fragment or starting point for developing inhibitors of various kinases implicated in cancer and inflammatory diseases.
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Nicotinic Receptor Modulation: As a derivative of nicotinic acid, it could potentially interact with nicotinic acetylcholine receptors (nAChRs), which are targets for neurological disorders.[4]
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Antibacterial Agents: The quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, feature a core heterocyclic structure. Novel amino acid derivatives have been explored for their antibacterial potential. The unique substitution pattern of this molecule could offer a new avenue for developing agents against drug-resistant bacteria.
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Prodrug Development: The carboxylic acid and amino functionalities make this molecule an ideal candidate for use as a promoiety in prodrug design. Amino acids are often used to improve the solubility, permeability, and target-specificity of parent drugs.
The logical progression for evaluating this molecule would follow a standard drug discovery workflow.
Sources
- 1. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. 2-AMINO-4-METHYLNICOTINIC ACID, | 38076-82-3 [chemicalbook.com]
- 4. 2-Amino-4-methylnicotinic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates [mdpi.com]
